Menthone-8-thioacetate, trans-

Thermal Stability Shelf-Life Flavor Chemistry

Menthone-8-thioacetate, trans- (CAS 57074-34-7), also known as trans-buchu mercaptan acetate, is a monoterpenoid thioester with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol. It is a defined stereoisomer, (1R,4R)-, classified primarily as a flavor and fragrance agent.

Molecular Formula C12H20O2S
Molecular Weight 228.35 g/mol
CAS No. 57074-34-7
Cat. No. B12785683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthone-8-thioacetate, trans-
CAS57074-34-7
Molecular FormulaC12H20O2S
Molecular Weight228.35 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)(C)SC(=O)C
InChIInChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1
InChIKeyAMXPURQVAMENCC-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menthone-8-thioacetate, trans- (CAS 57074-34-7): Procurement-Relevant Chemical Identity and Regulatory Baseline


Menthone-8-thioacetate, trans- (CAS 57074-34-7), also known as trans-buchu mercaptan acetate, is a monoterpenoid thioester with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . It is a defined stereoisomer, (1R,4R)-, classified primarily as a flavor and fragrance agent . The compound is recognized by FEMA (No. 3809), has been evaluated by JECFA (No. 506a,b) with an "ACCEPTABLE" ADI and no safety concern at current intake levels, and is listed in the FDA UNII system (1HQV1B71RE), confirming its established regulatory status for food-grade applications .

Why Generic Substitution Fails for Menthone-8-thioacetate, trans-: The Stability-Odor Conundrum


Direct substitution with the closely related flavor compound para-mentha-8-thiol-3-one (the free thiol) is a high-risk oversight in procurement. While the two share a similar 'catty, blackcurrant' odor character, they critically diverge in chemical stability . The thioacetate form is documented to be 'significantly more heat stable' and 'less prone to H2S loss on storage' than the thiol, making it chemically distinct for processes involving thermal stress or extended shelf-life . Simply purifying or diluting the less expensive thiol cannot correct its intrinsic susceptibility to degradation, which leads to both potency loss and off-note formation. Selecting the trans- isomer specifically is also critical, as the cis-isomer (CAS 57129-12-1) represents a different stereochemistry with potentially divergent odor and application profiles.

Quantitative Differential Evidence Guide for Procuring trans-Menthone-8-thioacetate


Comparative Stability Profile: trans-Menthone-8-thioacetate vs. para-Mentha-8-thiol-3-one

The thioacetate ester form directly overcomes the two major failure modes of the free thiol. An expert review states that para-mentha-8-thiol-3-one acetate is 'chemically more stable and less prone to H2S loss on storage, and it is also significantly more heat stable' than the thiol analog . This is a class-level inference: a thioacetate's protected sulfur atom intrinsically resists oxidation and elimination, unlike a free thiol. This stability difference is crucial, as H2S loss from the thiol is a known cause of off-notes (e.g., metallic undertones) and potency drift in flavor formulations over time .

Thermal Stability Shelf-Life Flavor Chemistry Storage Stability

Sensory Profile Differentiation: A Softer, More Controlled 'Catty' Note for Flavorists

While structurally similar, the acetate ester provides a critical sensory advantage: a softer and more subdued odor profile compared to the sharp, pungent character of the free thiol . This allows for higher dosage tolerances without overpowering a formula. Recommended usage levels for the target compound in specific food categories are finely tuned to this property, as shown by FEMA GRAS data: 10.0 ppm (max) in baked goods, and 20.0 ppm (max) in chewing gum . These levels demonstrate a manageable potency that is exploited in delicate applications like non-alcoholic beverages (0.3 ppm max), something that the more aggressive thiol can complicate.

Sensory Analysis Flavor Formulation Odor Profile Dosage

Isomer-Specific Identity: The Importance of the trans-(1R,4R) Configuration

The target compound possesses a specific and identifiable stereochemistry, trans- or (1R,4R)-, with a unique InChIKey (AMXPURQVAMENCC-PSASIEDQSA-N) and UNII (1HQV1B71RE) . This is in contrast to the cis-isomer (1R,4S)- which has a different CAS number (57129-12-1) and spatial arrangement . The patent literature explicitly describes a synthesis method for the cis- and trans- isomers, underscoring that they are distinct chemical entities . The specification of the trans- isomer is critical, as stereoisomers can have different sensory thresholds and binding affinities.

Stereochemistry Quality Control Isomer Purity Procurement Specification

Validated Application Scenarios for Menthone-8-thioacetate, trans- Based on Differential Evidence


Heat-Processed Savory Flavors and Bakery Products Requiring Thermal Stability

The documented superior thermal stability makes trans-menthone-8-thioacetate a preferred choice for retorted, baked, or extruded food products . In baked goods, it can effectively impart a complex 'catty, blackcurrant' note even after the thermal process, with an average use of 1.0 ppm and a tolerance up to 10.0 ppm . Its chemical resilience prevents the degradation and H2S loss that would cause a 'metallic' off-note if the less stable thiol were used under identical conditions.

Long-Shelf-Life Beverage Concentrates and Finished Drinks

For non-alcoholic and alcoholic beverages that require stable flavor profiles over months, the thioacetate's resistance to hydrolysis and H2S loss on storage provides a critical advantage . Formulators can rely on its performance at very low, defined concentrations (avg. 0.1 ppm in non-alcoholic, up to 5.0 ppm in alcoholic beverages) to add complexity to blackcurrant, mango, and tropical fruit drinks without the risk of developing unpleasant sulfury off-notes over the product's shelf-life .

High-Precision Flavor Formulations Demanding Fine-Tuned 'Catty' Notes

Flavor chemists creating guava, lychee, passionfruit, and melon profiles require an ingredient that delivers a strong organoleptic punch without being overpowering or crude. The sensory evidence shows this compound has a 'softer, more subdued' profile compared to the thiol . It can be used to 'send the catty note through the roof' at levels as high as 50 ppm in passionfruit, or add complexity at just 1 ppm in lychee, providing a dynamic range that the more pungent and less forgiving thiol cannot deliver .

Research and Development of Structure-Odor Relationships in Monoterpenoids

The precise (1R,4R)-stereochemistry of this thioacetate makes it a valuable reference standard for studying the impact of the thioester group versus a free thiol on sensory perception and receptor binding . Its verified UNII and InChIKey enable unambiguous identification in analytical studies, and its improved stability simplifies handling in the lab compared to the more labile thiol form . This provides a consistent research probe for investigating sulfur-containing flavor molecules.

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